N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide
CAS No.:
VCID: VC10911176
Molecular Formula: C18H20ClNO4
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and PreparationThe synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide would typically involve several steps:
Potential Applications and Research FindingsWhile specific research findings on this compound are not available, compounds with similar structures have been studied for various applications:
Given the absence of direct literature, further research would be necessary to determine the specific applications and efficacy of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide. |
---|---|
Product Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide |
Molecular Formula | C18H20ClNO4 |
Molecular Weight | 349.8 g/mol |
IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide |
Standard InChI | InChI=1S/C18H20ClNO4/c1-4-23-15-7-5-6-8-16(15)24-11-18(21)20-14-9-12(2)13(19)10-17(14)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Standard InChIKey | XZQYMQRRIJNZPI-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Canonical SMILES | CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
PubChem Compound | 731624 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume